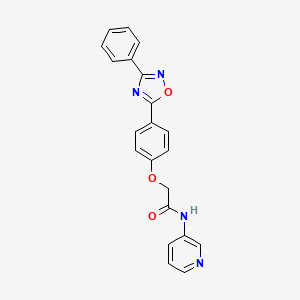
2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(pyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(pyridin-3-yl)acetamide, also known as PPOA, is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(pyridin-3-yl)acetamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in the growth and survival of cancer cells. This compound has also been found to modulate the immune system, reducing inflammation and promoting the destruction of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It can inhibit the activity of certain enzymes and proteins, modulate the immune system, and reduce inflammation. Studies have also shown that this compound can induce apoptosis, a process by which cancer cells are programmed to die.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(pyridin-3-yl)acetamide in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a promising candidate for further study as a potential therapeutic agent. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the study of 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(pyridin-3-yl)acetamide. One area of research could focus on the development of this compound derivatives with improved efficacy and reduced toxicity. Another area of research could investigate the use of this compound in combination with other drugs to enhance its therapeutic potential. Additionally, further studies could explore the mechanism of action of this compound and its effects on different types of cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(pyridin-3-yl)acetamide involves the reaction of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol with pyridine-3-carboxylic acid and acetic anhydride. The resulting compound is then purified using column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(pyridin-3-yl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Studies have also shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models. These findings suggest that this compound may be a potential therapeutic agent for the treatment of cancer and inflammatory diseases.
Propriétés
IUPAC Name |
2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-19(23-17-7-4-12-22-13-17)14-27-18-10-8-16(9-11-18)21-24-20(25-28-21)15-5-2-1-3-6-15/h1-13H,14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOCYKZZIMZUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
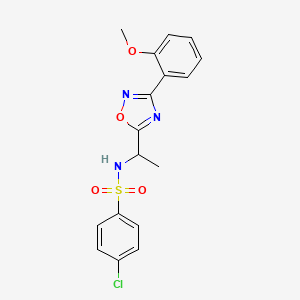
![N-[5-(ethylsulfamoyl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B7707897.png)
![4-[(E)-[({[4-(ethoxycarbonyl)phenyl]carbamoyl}formamido)imino]methyl]benzoic acid](/img/structure/B7707902.png)
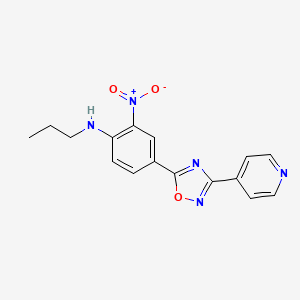



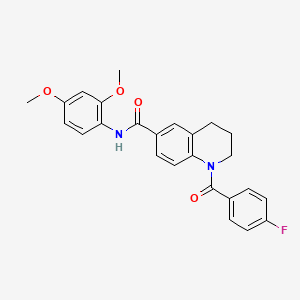

![3-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707953.png)
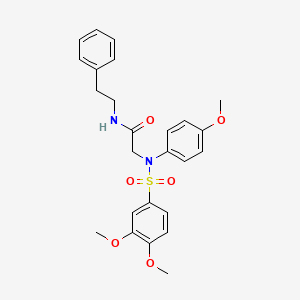
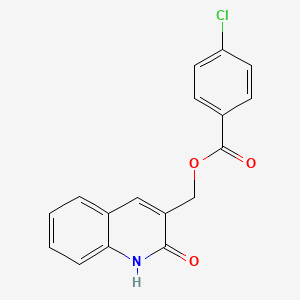
![N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707967.png)
![4-[[2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzamide](/img/structure/B7707974.png)
